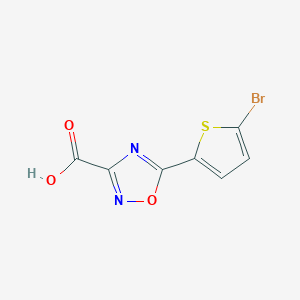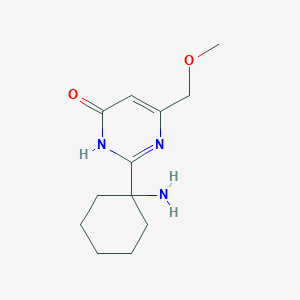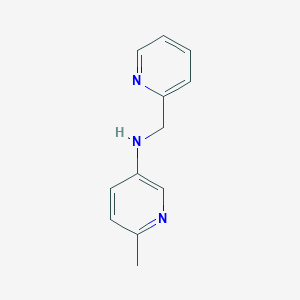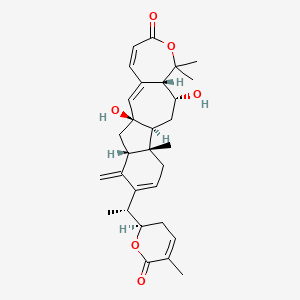
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide is a chemical compound with a complex structure that includes an amino group, a chloro substituent, and two different alkyl groups attached to the benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Chlorination: The amino-substituted benzene is chlorinated to introduce the chloro substituent at the desired position.
Amidation: The chlorinated amino benzene is then reacted with cyclopropylmethylamine and isopropylamine to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to form a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can result in hydroxyl or alkoxy-substituted benzamides.
科学研究应用
2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The cyclopropylmethyl and isopropyl groups contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
Similar Compounds
- 2-Amino-3-chloro-N-methylbenzamide
- 2-Amino-3-chloro-N-ethylbenzamide
- 2-Amino-3-chloro-N-propylbenzamide
Uniqueness
Compared to similar compounds, 2-Amino-3-chloro-N-(cyclopropylmethyl)-N-isopropylbenzamide is unique due to the presence of both cyclopropylmethyl and isopropyl groups. These groups enhance its chemical stability and potentially its biological activity, making it a compound of significant interest in various research fields.
属性
分子式 |
C14H19ClN2O |
|---|---|
分子量 |
266.76 g/mol |
IUPAC 名称 |
2-amino-3-chloro-N-(cyclopropylmethyl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H19ClN2O/c1-9(2)17(8-10-6-7-10)14(18)11-4-3-5-12(15)13(11)16/h3-5,9-10H,6-8,16H2,1-2H3 |
InChI 键 |
HRWKEGDXBRBMBW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CC1CC1)C(=O)C2=C(C(=CC=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)



![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)


![2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)





![1-[2-(pyridin-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13066258.png)
